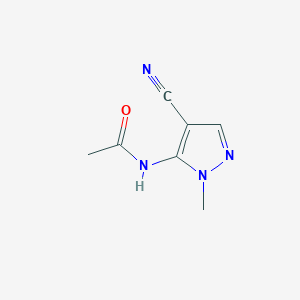

n-(4-Cyano-1-methyl-1h-pyrazol-5-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-cyano-2-methylpyrazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c1-5(12)10-7-6(3-8)4-9-11(7)2/h4H,1-2H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINCIFZSQMSSFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=NN1C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90967956 | |

| Record name | N-(4-Cyano-1-methyl-1H-pyrazol-5-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5334-42-9 | |

| Record name | NSC1413 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Cyano-1-methyl-1H-pyrazol-5-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyano-1-methyl-1H-pyrazol-5-yl)acetamide typically involves the reaction of 4-cyano-1-methyl-1H-pyrazole with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyano-1-methyl-1H-pyrazol-5-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemical Synthesis and Reactions

N-(4-Cyano-1-methyl-1H-pyrazol-5-yl)acetamide serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in several chemical transformations:

| Type of Reaction | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to corresponding oxides. | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) |

| Reduction | Reduces cyano group to an amine. | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) |

| Substitution | Acetamide group can be replaced by nucleophiles. | Amines, alcohols, thiols |

These reactions highlight its versatility as a building block in organic synthesis.

Biological Applications

Research indicates that this compound exhibits significant biological activity. Notably, it has been identified as a potential insecticide targeting the ryanodine receptor in insects, disrupting calcium ion homeostasis, which ultimately leads to insect mortality. This mechanism underscores its potential use in agricultural applications.

Case Study: Insecticidal Activity

In a study examining the efficacy of this compound as an insecticide, it was found to effectively target the ryanodine receptor, leading to significant mortality rates in test insect populations. The results suggest that further development could yield effective pest control agents.

Medicinal Chemistry

The compound is also being investigated for its medicinal properties. It has shown promise as a precursor for developing pharmaceutical agents with anti-inflammatory and anticancer properties. For instance, its interaction with androgen receptors has been studied, indicating potential applications in treating prostate cancer by inhibiting cell proliferation .

Case Study: Androgen Receptor Interaction

In vitro studies demonstrated that this compound binds to androgen receptors, effectively blocking their signaling pathways. This inhibition was associated with reduced proliferation of prostate cancer cells, suggesting its viability as a therapeutic agent.

Materials Science

In materials science, this compound is utilized in the synthesis of new materials with specific electronic or optical properties. Its unique structural features allow for modifications that can enhance material performance in various applications.

Summary of Applications

The following table summarizes the diverse applications of this compound:

| Field | Application |

|---|---|

| Chemistry | Intermediate for organic synthesis |

| Biology | Insecticide targeting ryanodine receptors |

| Medicine | Potential anti-inflammatory and anticancer agent |

| Materials Science | Development of materials with tailored properties |

Mechanism of Action

The mechanism of action of N-(4-Cyano-1-methyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group and the pyrazole ring play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, in medicinal chemistry, the compound may inhibit specific enzymes involved in disease progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Pyrazole-acetamide derivatives differ primarily in substituents on the pyrazole ring and acetamide group, which significantly influence their physical properties and reactivity. Key analogs include:

Table 1: Comparative Analysis of Pyrazole-Acetamide Derivatives

Notes:

- Substituent Effects: Chlorine atoms (e.g., in 3b) increase molecular weight and hydrophobicity, raising melting points compared to non-halogenated analogs. Cyano groups enhance electrophilicity, facilitating nucleophilic attacks in further reactions .

- Yield Variability: Yields for analogs like 3a–3d (62–71%) depend on reaction conditions, such as the use of coupling agents (e.g., EDCI/HOBt) and solvent systems .

Biological Activity

N-(4-Cyano-1-methyl-1H-pyrazol-5-yl)acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

This compound features a cyano group and a pyrazole ring, which contribute to its reactivity and biological properties. The compound's structure allows it to participate in various biochemical interactions, making it a valuable candidate for drug development.

The primary mechanism of action for this compound involves:

- Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity. This is particularly relevant in pathways related to inflammation and cancer progression.

- Receptor Modulation : Studies indicate that this compound may act as an antagonist to androgen receptors, blocking their signaling pathways in prostate cancer cells, thereby inhibiting cell proliferation.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound and its derivatives. Key findings include:

| Compound | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| 7b | 0.22 - 0.25 μg/mL | Excellent against Staphylococcus aureus and Staphylococcus epidermidis |

| 4a | Not specified | Significant inhibition zones observed |

| 5a | Not specified | Active against various pathogens |

These derivatives exhibited potent antimicrobial effects, suggesting their potential as therapeutic agents .

Anti-inflammatory and Anticancer Properties

The compound has been investigated for its anti-inflammatory and anticancer activities. Research indicates that it can reduce inflammation markers and inhibit the growth of cancer cells through its action on specific biochemical pathways. This includes:

- Cell Proliferation Inhibition : Particularly in prostate cancer models, where it blocks androgen receptor signaling.

- Cytotoxicity : Exhibits cytotoxic effects on various cancer cell lines, making it a candidate for further development as an anticancer agent .

Case Studies

Several studies have highlighted the effectiveness of this compound in different biological contexts:

- Prostate Cancer Study : In vitro tests demonstrated that the compound significantly inhibited cell growth by targeting androgen receptors.

- Antimicrobial Evaluation : A study assessed the compound's derivatives against common pathogens, finding promising results that warrant further investigation into their clinical applications.

Q & A

Q. Mechanistic Probes :

- Kinetic Studies : Monitor reaction progress via HPLC to identify rate-determining steps.

- Isotopic Labeling : Use ¹⁵N-labeled reagents to trace nitrogen incorporation in products .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and regioselectivity in cyclization reactions .

Advanced: How can computational methods predict the biological activity of derivatives?

Methodological Answer:

- QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with activity data.

- Docking Studies : Use AutoDock Vina or Schrödinger to simulate binding to target proteins (e.g., kinases or enzymes).

- ADMET Prediction : Tools like SwissADME assess bioavailability, ensuring derivatives meet Lipinski’s Rule of Five .

Example : A study on pyrazole-thiazole hybrids combined synthesis with docking against COX-2, identifying key hydrogen-bonding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.